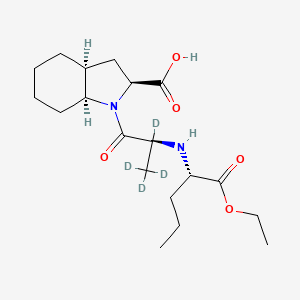

Perindopril-d4

Beschreibung

Significance of Stable Isotope Labeling in Modern Chemical and Pharmaceutical Sciences

Stable isotope labeling is a powerful and indispensable technique in contemporary chemical and pharmaceutical sciences. musechem.combocsci.com It involves the incorporation of stable, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), into molecules to trace their behavior in biological systems. musechem.comsymeres.com This method provides unparalleled insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a crucial aspect of drug discovery and development. musechem.comiris-biotech.de

The substitution of hydrogen with deuterium is a subtle structural modification that can significantly improve the pharmacokinetic properties of a drug. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond; this is known as the kinetic isotope effect. google.com This stronger bond can make the molecule more resistant to metabolic breakdown, potentially reducing clearance rates and extending the drug's half-life. symeres.comisowater.com

In analytical chemistry, stable isotope-labeled compounds are vital as internal standards, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. symeres.comclearsynth.com Using a deuterated standard, which is chemically almost identical to the analyte but has a higher mass, allows for highly accurate and precise quantification of the target compound in complex matrices like blood or plasma. clearsynth.comscioninstruments.com This enhanced analytical precision is crucial for a wide range of applications, including therapeutic drug monitoring, metabolomics, and pharmacokinetic studies. bocsci.comveeprho.comadesisinc.com

Table 1: Applications of Stable Isotope Labeling in Pharmaceutical Research

| Application Area | Description | Key Isotopes | References |

| Drug Metabolism and Pharmacokinetics (DMPK) | Tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs. Deuteration can improve pharmacokinetic profiles by reducing clearance and extending half-life. | D, ¹³C, ¹⁵N | musechem.comsymeres.comiris-biotech.de |

| Quantitative Analysis | Serve as ideal internal standards for mass spectrometry (GC-MS or LC-MS) to ensure precise and accurate quantification of drugs and their metabolites in biological samples. | D, ¹³C, ¹⁵N | iris-biotech.declearsynth.comscioninstruments.com |

| Mechanistic Studies | The kinetic isotope effect introduced by deuterium labeling is exploited to study and elucidate chemical reaction mechanisms and kinetics. | D | symeres.com |

| Bioavailability Studies | Deuterium labeling allows for the study of metabolic pathways and drug interactions, providing insights into bioavailability. | D | symeres.comiris-biotech.de |

| Drug Discovery | Accelerates the development process by enabling early identification of potential drug metabolites, which helps in assessing efficacy and safety. | D, ¹³C | musechem.comadesisinc.com |

Rationale for Deuterium Incorporation in Angiotensin-Converting Enzyme (ACE) Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs that act on the renin-angiotensin-aldosterone system (RAAS) to manage conditions like hypertension and heart failure. scbt.comfrontiersin.org They work by inhibiting the ACE enzyme, which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. scbt.comfrontiersin.org

The rationale for incorporating deuterium into ACE inhibitors stems from the desire to enhance their therapeutic properties by modifying their metabolic fate. scbt.com The replacement of hydrogen with deuterium at specific sites in an ACE inhibitor molecule can increase its resistance to enzymatic degradation. scbt.com This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger chemical bond that is more difficult for metabolic enzymes to cleave. google.comisowater.com

This strategic deuteration can lead to several potential benefits in a research context. It can slow the rate of metabolism, which may prolong the compound's activity and provide more sustained inhibition of the ACE enzyme. nih.govscbt.com Furthermore, altering the metabolic pathway could potentially reduce the formation of certain metabolites. bocsci.comgoogleapis.com In research, deuterated ACE inhibitors like Quinapril-d5 have been noted to exhibit altered kinetic profiles and enhanced stability, allowing for distinct studies of their metabolic pathways and interaction dynamics with the ACE enzyme. scbt.com

Overview of Perindopril-d4 in Academic and Research Contexts

This compound is the deuterium-labeled analog of Perindopril, a long-acting ACE inhibitor. veeprho.commedchemexpress.combiocat.com In academic and research settings, this compound is not used for therapeutic purposes but serves a critical function as an internal standard for analytical and pharmacokinetic research. veeprho.comveeprho.commyskinrecipes.com Its primary application is to enable the precise and accurate quantification of Perindopril in biological samples, such as human plasma or whole blood, using hyphenated chromatography-mass spectrometry techniques like UPLC-MS/MS. veeprho.comnih.govxjtu.edu.cn

Because this compound is chemically and physically almost identical to Perindopril, it behaves similarly during sample extraction, chromatography, and ionization. scioninstruments.comacanthusresearch.com However, its increased molecular weight due to the four deuterium atoms allows it to be clearly distinguished from the unlabeled Perindopril by the mass spectrometer. clearsynth.com This distinction is essential for correcting any variability during the analytical process, thereby ensuring the reliability and accuracy of the quantitative results. clearsynth.com

Research studies have successfully used this compound as an internal standard in the development and validation of sensitive methods to determine the concentration of Perindopril and its active metabolite, perindoprilat. nih.govxjtu.edu.cn These analytical methods are fundamental to pharmacokinetic studies that investigate how a drug is processed by the body over time. nih.govxjtu.edu.cn Therefore, this compound is an essential tool for researchers in analytical method development, quality control applications, and clinical research. clearsynth.comsynzeal.com

Table 2: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | clearsynth.comnih.gov |

| CAS Number | 1356929-58-2 | veeprho.comlgcstandards.com |

| Molecular Formula | C₁₉H₂₈D₄N₂O₅ | clearsynth.comlgcstandards.comcymitquimica.com |

| Molecular Weight | 372.5 g/mol | clearsynth.comnih.govcymitquimica.com |

| Appearance | White to Off-White Solid | cymitquimica.com |

| Application | Internal standard for the quantification of Perindopril by GC- or LC-mass spectrometry. | clearsynth.com |

Compound Index

Eigenschaften

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-UQXGGBCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Perindopril

Strategies for Site-Specific Deuterium Labeling of Perindopril

The primary strategy for achieving site-specific deuteration in complex molecules like Perindopril is the "building block" approach. d-nb.info This method involves the synthesis or acquisition of a precursor molecule that already contains deuterium atoms at the desired positions. This pre-labeled building block is then incorporated into the main molecular structure through standard synthetic reactions.

For Perindopril-d4, the deuteration is targeted to the L-alanyl side chain. Therefore, the key strategic element is the use of L-alanine-2,3,3,3-d4 as a starting material. This approach offers significant advantages over other potential deuteration methods, such as late-stage hydrogen-deuterium (H/D) exchange on the final Perindopril molecule. d-nb.inforsc.org

Precision and Control: Using a deuterated building block ensures that deuterium is introduced only at the specified sites (the C2 and C3 positions of the alanine moiety), resulting in a single, well-defined isotopologue. d-nb.info

High Isotopic Purity: This method avoids the formation of a mixture of isotopologues (molecules with varying numbers and positions of deuterium atoms), which can be a drawback of non-specific H/D exchange reactions. d-nb.infonih.gov

Synthetic Efficiency: It leverages established synthetic routes for Perindopril, simply substituting a standard reagent with its deuterated counterpart. rsc.orggoogle.com

This strategy circumvents the challenges of controlling regioselectivity in late-stage deuteration, where multiple C-H bonds could be susceptible to exchange, leading to a complex and difficult-to-separate product mixture. nih.gov

Precursor Compounds and Reaction Pathways in Deuterium Incorporation

The synthesis of Perindopril is fundamentally a peptide coupling process. google.com The synthesis of this compound follows the same well-established reaction pathway, with the critical substitution of standard L-alanine with its deuterated analog. simsonpharmauat.comrsc.org

The main precursor compounds involved in the synthesis are:

The Bicyclic Core: (2S,3aS,7aS)-octahydroindole-2-carboxylic acid or an esterified version, such as its benzyl ester, which serves as the structural foundation of the molecule. google.com

The Deuterated Side Chain Precursor: The key deuterated building block is a derivative of L-alanine-2,3,3,3-d4 coupled with a norvaline moiety. This precursor is typically N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine-d4.

The general reaction pathway involves the coupling of these two precursors. The carboxylic acid of the bicyclic indole core is activated, often using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBT) to prevent racemization. This activated species then reacts with the amine group of the deuterated side-chain precursor to form an amide bond, linking the two fragments.

If a protected ester (e.g., benzyl ester) of the indole carboxylic acid is used, a final deprotection step, typically hydrogenolysis using a palladium on carbon (Pd/C) catalyst, is required to yield the final this compound free acid.

Table 1: Key Precursor Compounds for this compound Synthesis

| Precursor Compound | Chemical Formula (Non-deuterated) | Role in Synthesis |

| (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid Benzyl Ester | C₁₆H₂₁NO₂ | Bicyclic core structure; provides the perindoprilat backbone after deprotection. |

| N-[(S)-1-Ethoxycarbonylbutyl]-(S)-alanine | C₁₁H₂₁NO₄ | Standard side-chain component in non-deuterated synthesis. |

| N-[(S)-1-Ethoxycarbonylbutyl]-(S)-alanine-d4 | C₁₁H₁₇D₄NO₄ | Key deuterated building block for introducing the d4-label. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Coupling agent to facilitate amide bond formation. |

| 1-Hydroxybenzotriazole (HOBT) | C₆H₅N₃O | Additive to suppress side reactions and racemization during coupling. |

Advanced Synthetic Techniques for this compound and Related Deuterated Analogs

While the building block approach is the most direct method for this compound, the field of deuterated synthesis encompasses a range of advanced techniques that can be applied to create deuterated analogs. eurekaselect.com These methods are particularly relevant for generating the deuterated precursors themselves or for labeling other positions within the molecule.

Catalytic Hydrogen-Deuterium Exchange: This technique involves the direct replacement of C-H bonds with C-D bonds using a deuterium source, often deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst (e.g., Platinum, Palladium, Rhodium). researchgate.net While powerful, achieving high site-selectivity can be challenging and is often used for creating simpler deuterated building blocks rather than for late-stage modification of a complex drug molecule. d-nb.inforesearchgate.net

Reduction of Unsaturated Precursors: Deuterated piperidines and other N-heterocycles can be prepared by the catalytic reduction of their unsaturated precursors (like pyridines) using deuterium gas (D₂). d-nb.info This method allows for the stereoselective introduction of multiple deuterium atoms. For a molecule like perindopril, this could be a strategy to deuterate the octahydroindole ring system if desired.

Use of Deuterated Reagents: A growing number of deuterated reagents are commercially available or can be synthesized, which broadens the scope of deuteration chemistry. rsc.org Reagents such as deuterated sodium borohydride (NaBD₄), lithium aluminum deuteride (LiAlD₄), or deuterated methylating agents (e.g., CD₃I) allow for the precise incorporation of deuterium during reductive or alkylation steps in a synthetic sequence. rsc.org The synthesis of the L-alanine-d4 building block itself would rely on such advanced techniques, potentially involving the use of D₂O as the deuterium source in a catalyzed exchange reaction on alanine or a suitable precursor. rsc.org

Table 2: Overview of Advanced Deuteration Techniques

| Technique | Description | Deuterium Source | Application Example |

| Catalytic H/D Exchange | Direct replacement of hydrogen with deuterium on a substrate, mediated by a metal catalyst. researchgate.net | D₂O, D₂ gas | Preparation of deuterated building blocks like deuterated alkyl groups. researchgate.net |

| Catalytic Reduction | Addition of deuterium across a double or triple bond in an unsaturated precursor. d-nb.info | D₂ gas, deuterated formates | Synthesis of deuterated heterocycles (e.g., piperidines from pyridines). d-nb.info |

| Deuterated Reagents | Use of reagents where hydrogen has been replaced by deuterium to introduce the isotope during a reaction. rsc.org | NaBD₄, LiAlD₄, CD₃I | Reduction of carbonyls to deuterated alcohols; introduction of deuterated methyl groups. |

Analytical Method Development and Validation Utilizing Perindopril-d4

Role of Perindopril-d4 as an Internal Standard in Quantitative Bioanalysis

This compound is a deuterium-labeled analog of Perindopril, meaning specific hydrogen atoms in the Perindopril molecule have been replaced with deuterium, a stable isotope of hydrogen. medchemexpress.com This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis. veeprho.com An internal standard is a known concentration of a substance added to a sample being analyzed. It is used to correct for the loss of analyte during sample preparation and to account for variations in instrument response.

The use of a stable isotope-labeled compound like this compound as an internal standard improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Perindopril in biological samples such as plasma. veeprho.comresearchgate.net This is crucial for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research. veeprho.com Several studies have successfully employed this compound as an internal standard in the development and validation of analytical methods for Perindopril and its active metabolite, perindoprilat. xjtu.edu.cnnih.govnih.govnih.gov

Principles of Isotope Dilution Mass Spectrometry in Pharmaceutical Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of chemical substances. wikipedia.orgontosight.ai The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the analyte of interest (Perindopril). wikipedia.orgontosight.ai This addition "dilutes" the natural isotopic abundance of the analyte. wikipedia.org

By measuring the resulting isotope ratio of the mixture using a mass spectrometer, the initial amount of the analyte in the sample can be precisely calculated. wikipedia.orgontosight.ai IDMS is considered a definitive method of the highest metrological standing because it relies on signal ratios rather than the absolute signal intensity, which can be affected by various factors during analysis. wikipedia.org This technique can significantly reduce the uncertainty of measurement results. wikipedia.org

The application of IDMS is particularly advantageous in complex matrices like biological fluids, where it can effectively compensate for matrix effects and variations in analyte recovery during sample processing. acs.org

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. In numerous validated bioanalytical methods, this compound has been instrumental as an internal standard for the simultaneous determination of Perindopril and its metabolite, perindoprilat, in human plasma. nih.govresearchgate.netnih.gov

In these methods, a known amount of this compound is added to the plasma samples. Following extraction and chromatographic separation, the analytes are detected by the mass spectrometer. The instrument is set to monitor specific mass transitions for both the analyte (Perindopril) and the internal standard (this compound). For instance, a common mass transition for Perindopril is m/z 369.3 → 172.1, while for this compound it is m/z 373.3 → 176.1. nih.gov The ratio of the peak areas of the analyte to the internal standard is then used to construct a calibration curve and quantify the concentration of Perindopril in the unknown samples. This approach has been successfully applied in bioequivalence studies. researchgate.net

The use of this compound helps to ensure the accuracy and precision of the LC-MS/MS method by correcting for potential variability in the sample preparation and instrument response. nih.gov

Table 1: Exemplary Mass Transitions for Perindopril and this compound in LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Perindopril | 369.3 | 172.1 |

| This compound | 373.3 | 176.1 |

Data sourced from a study by Tao et al. (2018) nih.gov

Application in Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of traditional HPLC that utilizes smaller particle size columns to achieve faster and more efficient separations. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly sensitive and rapid analytical platform.

Several UPLC-MS/MS methods have been developed and validated for the quantification of Perindopril and its active metabolite, perindoprilat, in human plasma, consistently utilizing this compound as the internal standard. xjtu.edu.cnnih.govnih.govresearchgate.net These methods are characterized by their simplicity, sensitivity, and short run times. nih.govresearchgate.net For example, one method reported a total chromatographic run time of just 4 minutes. nih.govresearchgate.net The use of this compound in these UPLC-MS/MS assays ensures high accuracy, precision, and reliability, making them suitable for high-throughput applications such as pharmacokinetic studies and bioequivalence trials. xjtu.edu.cnnih.govnih.govresearchgate.net

Chromatographic Separation Techniques for Perindopril and its Deuterated Analog

The successful analysis of Perindopril and this compound relies on effective chromatographic separation from endogenous components in the biological matrix and from each other, although their separation is not typically required as they are differentiated by the mass spectrometer.

Column Chemistry and Mobile Phase Optimization for this compound Analysis

The choice of the stationary phase (column) and the mobile phase is critical for achieving good chromatographic resolution and peak shape. For the analysis of Perindopril and its deuterated analog, reversed-phase chromatography is commonly employed.

C18 columns are frequently used, such as the Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) and Thermo BDS Hypersil C18 (4.6 mm × 100 mm, 2.4 µm). xjtu.edu.cnnih.govresearchgate.net Other column chemistries that have been successfully utilized include Phenomenex® C-18 and Zorbax® SB-AQ C18 columns. nih.govresearchgate.net In some instances, a Phenomenex PFP (pentafluorophenyl) column has been used for the separation of perindoprilat. xjtu.edu.cnnih.gov

Mobile phase optimization is crucial for achieving efficient separation and good ionization in the mass spectrometer. Typically, a gradient elution is used, consisting of a mixture of an organic solvent (such as methanol or acetonitrile) and an aqueous solution containing a modifier. researchgate.netresearchgate.net Common mobile phase constituents include methanol, acetonitrile, and aqueous solutions of ammonium acetate or formic acid. nih.govresearchgate.net For instance, one UPLC-MS/MS method used a gradient elution with a mobile phase composed of methanol-acetonitrile-ammonium acetate. researchgate.net Another LC-MS/MS method employed a mixture of methanol and acetonitrile (80:20, v/v) and 0.2% aqueous formic acid. nih.gov The addition of formic acid helps to promote the protonation of the analytes, leading to better sensitivity in positive ion electrospray ionization mode. nih.gov

Table 2: Examples of Chromatographic Conditions for Perindopril Analysis

| Analytical Technique | Column | Mobile Phase | Reference |

|---|---|---|---|

| UPLC-MS/MS | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | Methanol-acetonitrile-ammonium acetate (gradient) | Gu et al. (2020) researchgate.net |

| UPLC-MS/MS | Thermo BDS Hypersil C18 (4.6 mm × 100 mm, 2.4 µm) | Methanol-water-formic acid with ammonium acetate | Tao et al. (2018) nih.gov |

| LC-MS/MS | Zorbax® SB-AQ C18 | Methanol and acetonitrile (80:20, v/v) and 0.2 % aqueous formic acid | Ahmed et al. (2024) nih.gov |

Retention Time Characteristics of Deuterated and Non-Deuterated Analogs

In chromatography, deuterated and non-deuterated analogs of a compound are expected to have very similar, if not identical, retention times. This is because the substitution of hydrogen with deuterium results in a negligible change in the physicochemical properties that govern chromatographic retention.

Studies have confirmed this expectation for Perindopril and this compound. In a UPLC-MS/MS method, the retention time for both Perindopril and this compound was reported to be approximately 1.86 minutes. nih.govresearchgate.net This co-elution is ideal for an internal standard as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement at the same point in the chromatographic run. This further strengthens the rationale for using this compound as an internal standard, as it behaves almost identically to Perindopril during the chromatographic process, leading to more accurate and reliable quantification.

Mass Spectrometric Detection Parameters and Strategies

The successful application of this compound as an internal standard is intrinsically linked to the meticulous optimization of mass spectrometric conditions. These parameters govern the ionization, fragmentation, and detection of the analyte and internal standard, thereby dictating the sensitivity, specificity, and reliability of the assay.

The ionization process is a critical first step in mass spectrometric analysis. For Perindopril and its deuterated internal standard, this compound, positive electrospray ionization (ESI) is the universally preferred mode. nih.govresearchgate.netnih.govnih.govxjtu.edu.cnresearchgate.netupol.cz This technique is highly effective for polar molecules and facilitates the formation of protonated molecular ions, [M+H]⁺.

Following ionization, the protonated molecules are subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. forensicrti.org For this compound, the precursor ion is the protonated molecule with a mass-to-charge ratio (m/z) of 373.3. nih.govresearchgate.net Upon fragmentation, a prominent product ion with an m/z of 176.1 is consistently observed and utilized for quantification. nih.govresearchgate.netuq.edu.au This fragmentation pattern is a result of the cleavage of specific bonds within the Perindopril structure, providing a unique signature for its detection. Theoretical studies have further elucidated the protonation and dissociation mechanisms, confirming that fragmentation occurs after the molecule is protonated. nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection technique employed in tandem mass spectrometry. forensicrti.orgsciex.com It involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For this compound, the optimized MRM transition is typically from the precursor ion at m/z 373.3 to the product ion at m/z 176.1. nih.govresearchgate.net The corresponding transition for the non-labeled Perindopril is from m/z 369.3 to m/z 172.1. nih.govresearchgate.net

The optimization of MRM transitions involves adjusting various instrument parameters to maximize the signal intensity of the selected transitions. Key parameters that are fine-tuned include the collision energy (CE), declustering potential (DP), and cell exit potential (CXP). For the this compound transition of m/z 373.3 → 176.1, a collision energy of 16 eV has been reported as optimal. nih.gov In some methodologies, a second MRM transition for this compound, m/z 373 → 102, is also monitored, with corresponding optimized CE, DP, and CXP values. uq.edu.au

Table 1: Optimized Mass Spectrometric Parameters for this compound

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govresearchgate.netnih.govnih.govxjtu.edu.cnresearchgate.netupol.cz |

| Precursor Ion (Q1) | m/z 373.3 | nih.govresearchgate.net |

| Product Ion (Q3) | m/z 176.1 | nih.govresearchgate.netuq.edu.au |

| Collision Energy (CE) | 16 eV | nih.gov |

Ionization Modes and Fragment Ion Analysis for this compound.

Method Validation Criteria for Bioanalytical Assays Employing this compound

The validation of a bioanalytical method is a comprehensive process that ensures the reliability and reproducibility of the assay for its intended purpose. tandfonline.comscience.govresearchgate.net When utilizing this compound as an internal standard, several key validation parameters are assessed to demonstrate the method's performance.

A fundamental aspect of quantitative bioanalysis is the establishment of a linear relationship between the analyte concentration and the instrument response over a defined range. In methods employing this compound as an internal standard, the response ratio of the analyte to the internal standard is plotted against the analyte concentration. The calibration curve should exhibit a correlation coefficient (r) or coefficient of determination (r²) of greater than 0.99. nih.govtapchikiemnghiem.vn

The calibration range is determined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). For the analysis of Perindopril using this compound, linear ranges have been established across various studies, for instance, from 0.4 to 100 ng/mL and 0.2 to 160 ng/mL in human plasma. nih.govnih.govxjtu.edu.cnresearchgate.netresearchgate.netnih.gov The LLOQ, the lowest concentration that can be quantified with acceptable accuracy and precision, has been reported as low as 0.2 ng/mL for Perindopril. nih.gov

Accuracy and precision are critical measures of a bioanalytical method's performance. Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. Both are typically evaluated at multiple concentration levels, including the LLOQ, low, medium, and high-quality control (QC) samples.

For methods utilizing this compound, the accuracy is generally required to be within 85-115% of the nominal concentration (or 80-120% at the LLOQ). tapchikiemnghiem.vn The precision, expressed as the coefficient of variation (CV), should not exceed 15% (or 20% at the LLOQ). tapchikiemnghiem.vn Numerous studies have demonstrated that methods employing this compound meet these acceptance criteria, with reported accuracy values between 89.6% and 112.4% and precision (CV) values of ≤ 13.8%. researchgate.netnih.gov

When analyzing biological samples, it is crucial to assess the efficiency of the extraction procedure and the potential for matrix components to interfere with the ionization of the analyte and internal standard.

Extraction recovery is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. For methods using this compound, the extraction of Perindopril from human plasma is often achieved through protein precipitation with solvents like acetonitrile or methanol. nih.govresearchgate.netnih.gov Reported extraction recoveries for Perindopril are consistently high, often ranging from 79.65% to 97.83%. researchgate.netnih.govnih.gov

Matrix effects are evaluated by comparing the analyte response in a post-extracted spiked sample from a biological matrix to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is highly effective in compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. tandfonline.com In validated methods, the matrix effect, as measured by the coefficient of variation of the internal standard-normalized matrix factor, is typically required to be within ±15%. researchgate.netnih.gov

Table 2: Summary of Bioanalytical Method Validation Parameters for Perindopril Quantification using this compound

| Validation Parameter | Typical Acceptance Criteria | Reported Values | Reference |

| Linearity (r²) | > 0.99 | > 0.99 | nih.govtapchikiemnghiem.vn |

| Calibration Range | Dependent on application | 0.4 - 100 ng/mL | nih.govnih.govxjtu.edu.cnresearchgate.netresearchgate.net |

| 0.2 - 160 ng/mL | nih.gov | ||

| Accuracy | 85% - 115% (80% - 120% at LLOQ) | 89.6% - 112.4% | researchgate.netnih.govtapchikiemnghiem.vn |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | ≤ 13.8% | researchgate.netnih.govtapchikiemnghiem.vn |

| Extraction Recovery | Consistent and reproducible | 79.65% - 97.83% | researchgate.netnih.govnih.gov |

| Matrix Effect (CV%) | ≤ 15% | ≤ 5.9% | researchgate.netnih.gov |

Stability Investigations of Analytes in Sample Matrices for Research Applications

The stability of analytes in biological matrices is a critical parameter that must be thoroughly investigated during the validation of any bioanalytical method. These investigations ensure that the concentration of the analyte does not change from the point of sample collection to the final analysis, thus guaranteeing the reliability of the obtained data. In methods utilizing this compound as an internal standard, stability studies are typically performed for the target analytes, perindopril and its active metabolite perindoprilat. The inherent stability of this compound under the tested conditions is crucial for its function as a reliable internal standard, as it is expected to mirror the behavior of the unlabeled analytes.

Research studies have systematically evaluated the stability of perindopril and perindoprilat in human plasma under various conditions, including short-term storage at room temperature, long-term storage under frozen conditions, and after multiple freeze-thaw cycles. nih.govnih.gov These studies, employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with this compound as the internal standard, have demonstrated the stability of the analytes under typical laboratory handling and storage scenarios. nih.govnih.gov The consistent performance of the method across these stability tests, as reflected in the precision and accuracy of the results, indirectly confirms the stability of this compound.

A comprehensive validation study by Gu et al. (2020) provides detailed stability data for perindopril and perindoprilat in human plasma, which was determined using a UPLC-MS/MS method where this compound was the internal standard. The results from this study are summarized in the table below, showcasing the stability of the analytes under various conditions. The precision, measured as the coefficient of variation (CV), and the accuracy of the measurements were all within the acceptable limits for bioanalytical method validation, indicating no significant degradation of the analytes. nih.gov

Table 1: Stability of Perindopril and Perindoprilat in Human Plasma

| Stability Condition | Analyte | Concentration (ng/mL) | N | Mean Measured Concentration (ng/mL) | Accuracy (%) | CV (%) |

|---|---|---|---|---|---|---|

| Short-Term (Room Temp, 4h) | Perindopril | 0.8 | 3 | 0.84 | 105.0 | 4.5 |

| 64 | 3 | 63.8 | 99.7 | 2.1 | ||

| Perindoprilat | 0.4 | 3 | 0.41 | 102.5 | 5.1 | |

| 32 | 3 | 31.5 | 98.4 | 3.3 | ||

| Freeze-Thaw (3 cycles) | Perindopril | 0.8 | 3 | 0.86 | 107.5 | 6.8 |

| 64 | 3 | 65.1 | 101.7 | 4.2 | ||

| Perindoprilat | 0.4 | 3 | 0.42 | 105.0 | 7.9 | |

| 32 | 3 | 32.8 | 102.5 | 5.5 | ||

| Long-Term (-70°C, 30 days) | Perindopril | 0.8 | 3 | 0.83 | 103.8 | 5.8 |

| 64 | 3 | 62.9 | 98.3 | 3.7 | ||

| Perindoprilat | 0.4 | 3 | 0.40 | 100.0 | 6.3 | |

| 32 | 3 | 31.0 | 96.9 | 4.9 |

Data sourced from Gu et al. (2020) nih.gov

Further studies have also confirmed the stability of perindopril and perindoprilat under autosampler conditions, typically at around 4°C for extended periods, which is crucial for high-throughput analysis. nih.gov The successful validation and application of these methods in bioequivalence studies underscore the stability and reliability of using this compound as an internal standard. nih.govnih.gov

Sample Preparation Techniques for Analytical Quantification

The goal of sample preparation in bioanalysis is to extract the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. The choice of technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the sensitivity required for the assay. For the analysis of perindopril and its metabolite, protein precipitation and solid-phase extraction are two commonly employed methods, often in conjunction with the use of this compound as an internal standard.

Protein Precipitation Methodologies in Bioanalytical Workflows

Protein precipitation is a widely used technique in bioanalytical laboratories due to its simplicity, speed, and broad applicability. nih.gov The principle involves the addition of an organic solvent or a strong acid to the plasma sample, which denatures and precipitates the proteins. nih.gov The supernatant, containing the analytes of interest, can then be separated by centrifugation and directly injected into the LC-MS/MS system or further processed.

In the context of perindopril analysis, acetonitrile is a frequently used precipitating agent. nih.govnih.gov A typical protein precipitation workflow involving this compound would include the following steps:

Aliquoting a specific volume of human plasma into a clean tube.

Adding a solution of this compound (the internal standard) to the plasma sample.

Adding a predetermined volume of cold acetonitrile to the sample to precipitate the plasma proteins.

Vortexing the mixture to ensure thorough mixing and complete protein precipitation.

Centrifuging the sample at high speed to pellet the precipitated proteins.

Transferring the clear supernatant to a new tube or a 96-well plate for analysis by UPLC-MS/MS.

This method has been successfully validated and applied in bioequivalence studies of perindopril, demonstrating good recovery and minimal matrix effects. nih.govnih.govnih.gov The use of this compound is instrumental in correcting for any variability in the extraction process, ensuring the accuracy of the final concentration determination.

Table 2: Typical Parameters for Protein Precipitation of Perindopril

| Parameter | Description | Reference |

|---|---|---|

| Biological Matrix | Human Plasma | nih.govnih.gov |

| Internal Standard | This compound | nih.govnih.gov |

| Precipitating Agent | Acetonitrile | nih.govnih.gov |

| Sample to Solvent Ratio | Varies, e.g., 1:3 (plasma:acetonitrile) | nih.gov |

| Analysis Method | UPLC-MS/MS | nih.govnih.gov |

Solid-Phase Extraction (SPE) Approaches for Sample Clean-up

Solid-phase extraction is a more selective and powerful sample preparation technique compared to protein precipitation. It utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analytes of interest while allowing interfering components to pass through. The retained analytes are then eluted with a small volume of a strong solvent.

For the analysis of perindopril and perindoprilat, hydrophilic-lipophilic balance (HLB) cartridges are often employed. nih.gov These cartridges contain a copolymer sorbent that can retain a wide range of compounds, from polar to non-polar. A typical SPE workflow for perindopril analysis is as follows:

Pre-treatment of the plasma sample, which may involve the addition of an acid, such as phosphoric acid, and the internal standard. nih.gov

Conditioning the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the sorbent.

Loading the pre-treated plasma sample onto the conditioned cartridge.

Washing the cartridge with a weak solvent to remove unretained, interfering compounds.

Eluting the analytes (perindopril, perindoprilat, and the internal standard) from the cartridge with a small volume of a strong organic solvent.

The eluate can then be evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

While this method is more time-consuming and labor-intensive than protein precipitation, it generally provides cleaner extracts, leading to reduced matrix effects and improved assay sensitivity. nih.gov The use of an appropriate internal standard like this compound is essential to compensate for any potential losses during the multi-step SPE process.

Table 3: Example of Solid-Phase Extraction Parameters for Perindopril

| Parameter | Description | Reference |

|---|---|---|

| Biological Matrix | Human Plasma | nih.gov |

| Internal Standard | Ramipril (in this specific study) | nih.gov |

| SPE Cartridge | Hydrophilic Lipophilic Balance (HLB) | nih.gov |

| Sample Pre-treatment | Addition of phosphoric acid | nih.gov |

| Elution Solvent | Typically a mixture of organic solvent and water | nih.gov |

| Analysis Method | LC-MS/MS | nih.gov |

Isotopic Effects and Metabolic Fate Investigations of Perindopril-d4 Preclinical and Methodological Focus

Deuterium Kinetic Isotope Effects (DKIE) in Enzymatic Reactions Relevant to Perindopril Metabolism

The introduction of deuterium at specific molecular positions in Perindopril can influence the rate of metabolic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of reaction when this bond cleavage is the rate-determining step of an enzymatic process.

In the context of Perindopril metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes, the DKIE can provide insights into the reaction mechanisms. If a significant DKIE is observed upon deuteration of a specific site, it suggests that the cleavage of the C-H bond at that position is a critical step in the metabolic transformation. This information is instrumental in identifying the exact sites of metabolism on the drug molecule. For instance, a slower formation of a particular metabolite from Perindopril-d4 compared to Perindopril would indicate that the deuterated position is directly involved in that metabolic pathway.

Application of this compound in in vitro Metabolic Stability Studies

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an indication of how quickly a compound is metabolized by liver enzymes. This compound serves as a crucial internal standard in these studies. When analyzing the disappearance of the parent drug (Perindopril) over time in the presence of liver microsomes or other metabolic systems, this compound is added to the reaction mixture at a known concentration.

The use of a stable isotope-labeled internal standard like this compound is preferred because its chemical and physical properties are nearly identical to the analyte (Perindopril). This ensures that it behaves similarly during sample preparation, extraction, and chromatographic analysis, thus correcting for any loss of analyte during these steps. The distinct mass difference between Perindopril and this compound allows for their simultaneous detection and quantification by mass spectrometry, leading to more accurate and reliable measurements of Perindopril's intrinsic clearance.

Table 1: Example Data from an in vitro Metabolic Stability Assay

| Time (minutes) | Perindopril Concentration (µM) | This compound Concentration (µM) |

| 0 | 1.00 | 0.50 |

| 5 | 0.85 | 0.50 |

| 15 | 0.60 | 0.50 |

| 30 | 0.35 | 0.50 |

| 60 | 0.10 | 0.50 |

Use of Deuterium Labeling for Elucidating Perindopril Metabolic Pathways in Preclinical Systems (e.g., liver microsomes, cell lines)

Deuterium labeling is a powerful technique for unraveling the complex metabolic pathways of drugs in preclinical systems. By incubating this compound with liver microsomes or specific cell lines expressing drug-metabolizing enzymes, researchers can trace the fate of the deuterium label into various metabolites.

When a metabolite is detected that retains the deuterium label, it confirms that the deuterated portion of the parent molecule is not altered during that specific metabolic transformation. Conversely, the absence of the deuterium label in a metabolite, or a shift in its mass, can indicate the site of metabolic attack. This "label-tracing" approach is invaluable for identifying novel or unexpected metabolic pathways and for confirming predicted routes of biotransformation. For example, if Perindopril is deuterated on a specific ring structure and a metabolite is found where that ring is opened, the resulting fragments can be analyzed to see if they still contain deuterium, thereby elucidating the fragmentation pattern.

Comparative Metabolic Profiling Methodologies for Perindopril and this compound

Comparative metabolic profiling involves analyzing the metabolites formed from both Perindopril and this compound under identical experimental conditions. This is typically performed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS).

The methodology relies on the principle of "metabolite pairing." In the mass spectrum, metabolites derived from Perindopril will appear at a certain mass-to-charge ratio (m/z), while the corresponding metabolites from this compound will appear at a slightly higher m/z due to the presence of the deuterium atoms. This characteristic mass shift allows for the rapid and confident identification of drug-related metabolites in complex biological matrices. Software algorithms can be used to automatically search for these mass-shifted pairs, distinguishing true metabolites from endogenous background ions. This comparative approach significantly enhances the efficiency and accuracy of metabolite identification, providing a comprehensive picture of the drug's biotransformation.

Advanced Research Applications and Methodological Innovations

Integration of Perindopril-d4 in High-Throughput Analytical Platforms

This compound is integral to the development and validation of rapid and sensitive high-throughput analytical methods, primarily those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods are essential for pharmacokinetic, bioavailability, and bioequivalence studies, which require the processing of a large number of biological samples efficiently. nih.govresearchgate.net The use of a deuterated internal standard like this compound is crucial for correcting variations in sample preparation and instrument response, thereby ensuring data integrity. clearsynth.commdpi.com

In high-throughput settings, analytical run times are minimized to accommodate large sample batches. For instance, an LC-MS/MS method for quantifying perindopril in human plasma achieved a run time of just 2.0 minutes per sample, enabling the analysis of over 450 samples within a single day. nih.gov Another validated method for the simultaneous determination of amlodipine, perindopril, and its active metabolite perindoprilat in human plasma reported a total elution time of only 3 minutes. nih.gov In these rapid analyses, this compound co-elutes with the non-labeled analyte, but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer, providing a reliable reference for quantification. nih.govnih.gov

The table below summarizes the parameters of representative high-throughput methods that employ this compound as an internal standard.

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 researchgate.net |

| Analytical Technique | LC-MS/MS | LC-MS/MS | UPLC-MS/MS |

| Analyte(s) | Amlodipine, Perindopril, Perindoprilat | Perindopril | Indapamide, Perindopril |

| Internal Standard(s) | Amlodipine-d4, this compound, Perindoprilat-d4 | Not specified, but an IS was used | Indapamide-d3, this compound |

| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |

| Run Time | 3.0 minutes | 2.0 minutes | Not specified |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL (for Perindopril) | 0.1 ng/mL | Not specified |

This table presents data from published research articles detailing high-throughput analytical methods.

Role of this compound in the Development of Green Analytical Chemistry Methods

The principles of Green Analytical Chemistry (GAC) focus on developing methods that are safer for the environment and human health by reducing or eliminating hazardous substances and minimizing energy consumption and waste generation. researchgate.netnih.gov this compound plays a supportive but crucial role in the adoption of greener analytical methodologies for pharmaceutical analysis. researchgate.netresearchgate.net

The reliability of deuterated internal standards like this compound allows for the simplification of sample preparation steps, a primary source of waste and hazardous solvent use in analytical chemistry. researchgate.netchromatographyonline.com For example, the robustness of the internal standard enables the use of "dilute-and-shoot" methods, where a biological sample is simply diluted before direct injection into the LC-MS system. researchgate.net This approach minimizes the use of solvents and cartridges associated with more complex procedures like liquid-liquid extraction or solid-phase extraction.

Furthermore, the high sensitivity and specificity afforded by using this compound in MS-based detection support the trend toward method miniaturization, using smaller sample volumes and lower flow rates, which aligns with GAC principles. researchgate.net Researchers have explicitly evaluated the environmental impact of analytical methods for perindopril using established greenness assessment tools, such as the Green Analytical Procedure Index (GAPI). nih.govresearchgate.net These studies confirm that methods designed to be faster and produce less waste, which rely on the precision of internal standards like this compound, are more environmentally friendly. researchgate.net

| Green Analytical Chemistry Principle | Application in Methods Using this compound |

| Prevent Waste | Simplification of sample preparation (e.g., "dilute-and-shoot") reduces solvent and material waste. researchgate.net |

| Safer Solvents and Auxiliaries | High sensitivity of MS detection allows for reduced volumes of organic solvents in the mobile phase. nih.gov |

| Design for Energy Efficiency | Rapid analytical run times decrease the overall energy consumption per sample. nih.govnih.gov |

| Reduce Derivatives | Using a deuterated internal standard avoids the need for chemical derivatization to enhance detector response. nih.gov |

| Real-Time Analysis for Pollution Prevention | High-throughput capability allows for faster processing, reducing the potential for sample degradation and waste. nih.gov |

This table illustrates how analytical methods incorporating this compound align with key principles of Green Analytical Chemistry.

Future Perspectives in the Application of Deuterated Pharmaceutical Analogs in Research

The use of deuterated compounds in pharmaceutical research is a rapidly expanding field, extending far beyond their application as internal standards. tandfonline.comnih.gov The "deuterium switch" is a prominent strategy where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. nih.govnih.gov This substitution can significantly alter the drug's metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down bond cleavage by metabolic enzymes. acs.orgbioscientia.de This can lead to an improved pharmacokinetic profile, such as longer half-life, reduced formation of toxic metabolites, and potentially enhanced safety and efficacy. tandfonline.comnih.gov

The successful development and regulatory approval of deuterated drugs, such as deutetrabenazine, have validated this approach and spurred significant investment in the field. nih.govacs.org This has led to a paradigm shift, with deuteration now being applied not only to existing drugs but also in the de novo design of new chemical entities. nih.gov As of 2023, numerous deuterated compounds were under clinical investigation, highlighting the sustained interest and potential of this strategy. nih.gov

This broader focus on deuterated molecules as active pharmaceutical ingredients has several implications for research applications:

Increased Availability and Diversity: As more deuterated compounds are synthesized for therapeutic purposes, the variety of available deuterated analogs for use as internal standards will likely increase, benefiting analytical chemists. assumption.edu

Advanced Mechanistic Studies: The kinetic isotope effect is a powerful tool for studying drug metabolism pathways and mechanisms of toxicity. bioscientia.de

Enhanced Therapeutic Potential: The development of deuterated drugs offers the potential for improved treatments with better dosing regimens and safety profiles. tandfonline.comacs.org

The future of deuterated pharmaceutical analogs is bright, with ongoing research promising to unlock new therapeutic possibilities and refine the analytical tools used in drug development. The foundational role of compounds like this compound as highly reliable internal standards has paved the way for these broader applications, demonstrating the multifaceted value of deuterium incorporation in pharmaceutical science.

Q & A

Q. What validated analytical methods are recommended for quantifying Perindopril-d4 in pharmacokinetic studies?

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method using this compound and Perindoprilat-d4 as isotope-labeled internal standards is widely employed. This method ensures high sensitivity and specificity, with validation parameters including linearity (1–500 ng/mL), precision (CV < 15%), and accuracy (85–115%). The use of deuterated analogs minimizes matrix effects and improves quantification accuracy in biological matrices .

| Parameter | Specification |

|---|---|

| Linearity range | 1–500 ng/mL |

| Precision (CV%) | Intra-day: ≤10%; Inter-day: ≤15% |

| Accuracy (%) | 85–115 |

| Lower LOQ | 1 ng/mL |

Q. How should a bioequivalence study using this compound be designed to ensure regulatory compliance?

A randomized, single-center, two-period crossover design is recommended. Key steps include:

- Participant selection : Healthy volunteers (n ≥ 24) with strict inclusion/exclusion criteria (e.g., no renal impairment) .

- Method validation : Full validation of the UPLC-MS/MS method for this compound, including stability testing under storage conditions .

- Data analysis : Use non-compartmental pharmacokinetic analysis (AUC, Cmax) with 90% confidence intervals for bioequivalence assessment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data when using this compound across studies?

Contradictions may arise from variability in methodologies (e.g., extraction protocols) or population differences. To address this:

- Principal contradiction analysis : Identify the dominant factor (e.g., sample preparation vs. instrument calibration) influencing data variability .

- Meta-analysis : Pool raw datasets (if ethically permissible) and apply mixed-effects models to account for inter-study heterogeneity .

- Method harmonization : Cross-validate assays using shared reference standards to isolate technical vs. biological variability .

Q. What statistical approaches ensure robust interpretation of this compound data in dose-response studies?

- Error minimization : Use triplicate measurements and include blank samples to correct for background noise .

- Statistical tests : Apply ANOVA for inter-group comparisons and linear regression for dose-response relationships. Report effect sizes with 95% confidence intervals .

- Data visualization : Present results using scatterplots with error bars (SD or SEM) and trendlines to highlight pharmacokinetic profiles .

Q. How can ethical data sharing be ensured in clinical trials involving this compound?

- Data standardization : Structure datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata aligned with CDISC standards .

- Managed access : Implement tiered access controls (e.g., via repositories like ClinVar) to protect participant privacy while allowing legitimate scientific inquiry .

- Documentation : Provide detailed protocols for data anonymization and reuse permissions in supplementary materials .

Q. How should this compound pharmacokinetic data be integrated into systematic literature reviews?

- Framework application : Use the PICO (Population, Intervention, Comparison, Outcome) framework to structure research questions, e.g., "In hypertensive patients (P), how does this compound (I) compare to non-deuterated Perindopril (C) in bioavailability (O)?" .

- Data extraction : Tabulate key parameters (AUC, Tmax, Cmax) from studies and assess bias using tools like ROB-2 for randomized trials .

- Contradiction mapping : Highlight inconsistencies in study outcomes (e.g., half-life variations) and propose hypotheses (e.g., metabolic enzyme polymorphisms) .

Methodological Best Practices

- Reproducibility : Include raw data tables (e.g., chromatographic peaks, calibration curves) in supplementary materials .

- Ethical compliance : Document IRB approvals and participant consent forms explicitly referencing this compound usage .

- Peer review : Ensure manuscripts address reviewer queries on methodological rigor, such as internal standard selection and statistical power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.